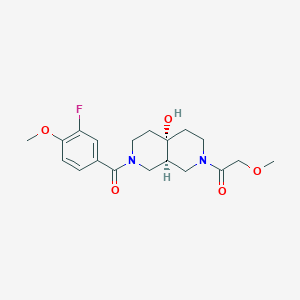![molecular formula C14H15N5O2S B5636298 2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5636298.png)
2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide is a compound of interest due to its structural features, incorporating elements like pyrazole, oxadiazole, and thiophene. These features suggest potential for diverse biological activities and applications in medicinal chemistry. Compounds with similar structures have been synthesized and studied for various biological activities, including cytotoxicity, antibacterial, and fungicidal effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, starting from basic heterocyclic scaffolds. For example, Purohit et al. (2011) detailed the synthesis of bis-pyrazoles and bis-oxadiazoles derived from 1,4-bis compounds, indicating a complex synthesis pathway that includes the use of hydrazine derivatives and cyclization reactions to form the desired heterocyclic frameworks (Purohit, Prasad, & Yergeri, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple heteroatomic rings such as pyrazole, oxadiazole, and thiophene, which are known for their electron-rich nature and potential to participate in various types of chemical interactions. X-ray crystallography and NMR spectroscopy are common tools for elucidating these structures, as demonstrated by Ge et al. (2014) in their characterization of novel oxadiazole derivatives (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-10(19-7-4-6-16-19)13(20)15-9-12-17-14(21-18-12)11-5-3-8-22-11/h3-8,10H,2,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNUOPYIQQOVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NOC(=N1)C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636221.png)
![cis-4-hydroxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B5636226.png)
![2-(5-acetyl-3-thienyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636238.png)
![(1R*,3S*)-7-[(2-ethyl-1H-imidazol-1-yl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5636242.png)
![1-{[4'-(methylsulfonyl)biphenyl-4-yl]methyl}piperidine](/img/structure/B5636247.png)

![3-{1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5636268.png)

![2-[6-phenyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]phenol](/img/structure/B5636283.png)


![(3R*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5636313.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5636330.png)